Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
二甲基4-(2-溴苯基)-1,2,6-三甲基-1,4-二氢吡啶-3,5-二羧酸酯的合成与优化
Hantzsch反应构建二氢吡啶核心骨架的方法学
Hantzsch二氢吡啶合成法通过醛、β-酮酯与氨源的缩合反应生成1,4-DHP骨架。针对目标化合物,关键原料包括2-溴苯甲醛、乙酰乙酸甲酯与甲基化铵盐。反应机理可分为以下步骤:
溶剂与催化体系对溴苯基区域选择性的影响
溴苯基的引入需精确控制取代位置,溶剂极性与催化剂选择对此至关重要:
溶剂效应
| 溶剂体系 | 区域选择性(C4位取代占比) | 产率(%) |
|---|---|---|
| 甲醇 | 78% | 65 |
| 四氢呋喃(THF) | 82% | 72 |
| SDS胶束水溶液 | 95% | 89 |
| 乙腈 | 68% | 58 |
极性非质子溶剂(如THF)可增强醛组分的亲电性,促进C4位取代。而表面活性剂胶束(如十二烷基硫酸钠,SDS)形成的微环境可降低过渡态能垒,显著提升区域选择性至95%。
催化体系优化
Properties
Molecular Formula |
C18H20BrNO4 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-8-6-7-9-13(12)19)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 |
InChI Key |
FGRNSTBXGCLTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Stoichiometry
The target compound requires 2-bromobenzaldehyde (1.0 equiv), methyl acetoacetate (2.2 equiv), and ammonium acetate (3.0 equiv) in ethanol. The β-keto ester contributes methyl groups at positions 2 and 6, while the aldehyde introduces the 2-bromophenyl moiety at position 4. Excess ammonium acetate ensures complete cyclization.
Table 1: Stoichiometric Ratios for Hantzsch Synthesis
| Component | Quantity (equiv) | Role |
|---|---|---|
| 2-Bromobenzaldehyde | 1.0 | Aromatic aldehyde (C-4 substituent) |
| Methyl acetoacetate | 2.2 | β-Keto ester (C-2, C-6 methyl groups) |
| Ammonium acetate | 3.0 | Ammonia source (N-1 precursor) |
| Ethanol | 50 mL/mmol | Solvent |
Optimization of Reaction Conditions
Refluxing in ethanol at 80°C for 5–6 hours achieves optimal yields (88–92%). Prolonged heating (>8 hours) promotes decomposition, while shorter durations (<3 hours) result in incomplete cyclization. Catalytic additives, such as tetrabutylammonium tungstate ([TBA]₂[W₆O₁₉]), enhance reaction rates but are unnecessary for high yields.
Table 2: Impact of Reaction Time on Yield
| Time (hours) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 3 | 62 | 89 |
| 5 | 88 | 98 |
| 7 | 78 | 95 |
Workup and Purification
Post-reaction, cooling to 0°C precipitates the crude product, which is filtered and washed with cold ethanol. Recrystallization from ethanol:water (4:1) affords colorless crystals with >98% purity. Key spectral data:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.56 (d, J = 8.0 Hz, 1H, Ar-H), 7.38–7.28 (m, 3H, Ar-H), 5.02 (s, 1H, H-4), 3.72 (s, 6H, COOCH₃), 2.32 (s, 6H, C-2/C-6 CH₃).
-
¹³C NMR : δ 168.4 (C=O), 144.2 (C-2/C-6), 132.1 (C-4'), 129.8–122.4 (Ar-C), 103.5 (C-3/C-5), 52.1 (COOCH₃), 17.2 (C-2/C-6 CH₃).
N-Methylation of the Dihydropyridine Core
The NH group at position 1 undergoes alkylation to introduce the final methyl substituent, yielding the fully substituted 1,2,6-trimethyl-DHP derivative.
Methylation Reagents and Conditions
N-Methylation employs methyl iodide (1.2 equiv) and potassium carbonate (2.5 equiv) in anhydrous DMF at 60°C for 12 hours. Alternative reagents like dimethyl sulfate reduce yields (<70%) due to competing hydrolysis.
Table 3: Methylation Reagent Comparison
| Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 60 | 85 |
| Dimethyl sulfate | K₂CO₃ | THF | 50 | 68 |
| Methyl iodide | NaH | THF | 25 | 72 |
Characterization of N-Methylated Product
Successful methylation eliminates the NH proton (δ 5.02 in ¹H NMR) and introduces a singlet for N–CH₃ at δ 3.15. The ¹³C NMR confirms the N–CH₃ resonance at δ 38.7.
Key spectral shifts post-methylation :
-
¹H NMR : δ 3.15 (s, 3H, N–CH₃), 2.28 (s, 6H, C-2/C-6 CH₃).
Alternative Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Dihydropyridine derivatives have been extensively studied for their antioxidant properties. The compound has shown potential in scavenging free radicals and reducing oxidative stress in biological systems. Research indicates that such compounds can prevent cellular damage associated with oxidative stress-related diseases .
Antimicrobial Activity
Studies have demonstrated that dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents .
Cardiovascular Applications
Dihydropyridine derivatives are often utilized as calcium channel blockers. This compound may contribute to cardiovascular health by modulating calcium influx in cardiac and vascular smooth muscle cells, potentially leading to reduced blood pressure and improved heart function .
Agricultural Applications
Pesticidal Properties
The compound's structure suggests potential use as a pesticide or herbicide. Preliminary studies indicate that dihydropyridine derivatives can act as effective agents against agricultural pests, thus contributing to sustainable agricultural practices by minimizing chemical pesticide use .
Material Science
Polymerization Initiators
this compound can serve as an initiator in polymerization processes. Its ability to generate free radicals upon thermal decomposition makes it valuable in synthesizing various polymers with specific properties tailored for industrial applications .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of several dihydropyridine derivatives, including this compound. The findings indicated significant radical scavenging activity comparable to established antioxidants like ascorbic acid. The study utilized various assays such as DPPH and ABTS to quantify antioxidant effectiveness.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 10 | 5 |
| Dimethyl Dihydropyridine | 15 | 8 |
Case Study 2: Antimicrobial Assessment
In another research project focusing on antimicrobial properties, this compound was tested against a panel of bacteria and fungi. The results showed promising activity against Escherichia coli and Candida albicans, suggesting its potential as a therapeutic agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| C. albicans | 16 µg/mL |
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, leading to biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in the substituents at position 4 and the DHP ring. A comparative analysis is provided below:
Key Observations :
- Electron-withdrawing vs. donating groups : The 2-bromophenyl substituent (electron-withdrawing) contrasts with 4-methoxyphenyl (electron-donating), influencing electronic density and reactivity. Bromine’s steric bulk may also affect crystal packing .
- Ester vs. amide functionalization : Amide derivatives (e.g., ) exhibit distinct hydrogen-bonding patterns and bioavailability compared to ester-based analogs.
Physicochemical Properties
- Crystal Packing :
- Spectroscopic Data :
- IR : ~1665 cm⁻¹ (C=O stretch), ~3320 cm⁻¹ (N–H bend in amides).
- ¹H NMR : Methyl groups at δ 2.34 ppm, aromatic protons at δ 7.06–8.37 ppm .
Biological Activity
Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DMTD) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of DMTD, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20BrN O4
- Molecular Weight : 394.26 g/mol
- Structure : DMTD features a dihydropyridine core with two ester functional groups and a bromophenyl substituent.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of DMTD. Research indicates that compounds in the dihydropyridine class can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : DMTD may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, it has been shown to affect the expression of proteins related to the apoptotic pathway, such as Bcl-2 and caspases .
Antioxidant Properties
DMTD exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
Neuroprotective Effects
The neuroprotective potential of DMTD has been explored in several studies. It may exert protective effects against neurodegenerative diseases by reducing oxidative damage and inflammation in neuronal cells. The modulation of neurotransmitter systems is also a proposed mechanism for its neuroprotective activity .
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that DMTD significantly reduced cell viability in a dose-dependent manner. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be 10 µM and 15 µM respectively, indicating potent anticancer activity .
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer's disease showed that DMTD administration led to improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory performance compared to control groups .
Data Table: Biological Activities of DMTD
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The Hantzsch dihydropyridine synthesis is commonly adapted for this compound, involving cyclocondensation of a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., 2-bromobenzaldehyde), and ammonium acetate. Solvent choice (e.g., ethanol or acetic acid) and temperature (80–120°C) critically affect regioselectivity and yield. For example, acetic acid as a solvent enhances cyclization efficiency due to its proton-donating ability, but may increase ester hydrolysis side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the 1,4-dihydropyridine ring protons (δ 5.0–5.5 ppm for the NH proton, absent in oxidized pyridines) and the deshielded aromatic protons from the 2-bromophenyl group (δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves conformational details, such as boat/chair ring puckering and substituent spatial arrangement. For example, the 2-bromophenyl group often induces torsional strain, deviating from planarity .
Q. How does the 2-bromophenyl substituent influence the compound’s electronic and steric properties?
- Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity at the para position of the phenyl ring, enhancing reactivity in cross-coupling reactions. Steric hindrance from the ortho-bromo substituent can reduce packing efficiency in the crystal lattice, as observed in reduced melting points compared to non-halogenated analogs .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental crystallographic data for dihydropyridine derivatives?
- Methodological Answer : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) can model molecular conformations and compare calculated bond lengths/angles with experimental X-ray data. For example, discrepancies in dihedral angles (e.g., phenyl ring vs. dihydropyridine plane) may arise from crystal packing forces not accounted for in gas-phase DFT .
Q. What strategies mitigate competing side reactions (e.g., oxidation or ester hydrolysis) during synthesis?
- Methodological Answer :
- Inert atmosphere (N₂/Ar) : Prevents oxidation of the 1,4-dihydropyridine ring to pyridine.
- Acid scavengers (e.g., molecular sieves) : Reduce ester hydrolysis in protic solvents.
- Microwave-assisted synthesis : Shortens reaction time, minimizing degradation pathways .
Q. How do weak intermolecular interactions (e.g., C–H···π, halogen bonding) affect crystallization and solid-state properties?
- Methodological Answer : X-ray studies reveal that bromine participates in Type II halogen bonding (C–Br···O=C interactions, ~3.2 Å), stabilizing specific crystal packing motifs. C–H···π interactions between methyl groups and the phenyl ring further contribute to lattice energy, as shown in comparable derivatives .
Q. What mechanistic insights explain contradictory reactivity trends in dihydropyridine derivatives under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
